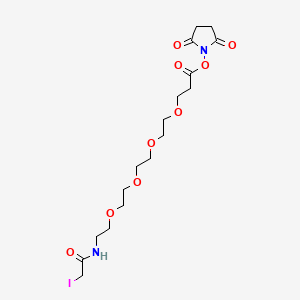

Iodoacetyl-PEG4-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H27IN2O9 |

|---|---|

Molecular Weight |

530.3 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C17H27IN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21) |

InChI Key |

ZWXHWNWXEXCATP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CI |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of Iodoacetyl-PEG4-NHS Ester

For researchers, scientists, and drug development professionals engaged in the precise assembly of bioconjugates, heterobifunctional crosslinkers are indispensable tools. Among these, Iodoacetyl-PEG4-NHS ester stands out for its utility in covalently linking amine- and sulfhydryl-containing molecules with a flexible polyethylene (B3416737) glycol (PEG) spacer. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective implementation in research and development.

Core Mechanism of Action: A Dual-Reactive System

This compound is a heterobifunctional reagent featuring two distinct reactive moieties at either end of a PEGylated spacer. This dual-reactivity allows for a controlled, sequential conjugation of two different molecules, typically proteins, peptides, or other biomolecules. The two key reactive groups are an iodoacetyl group and an N-hydroxysuccinimide (NHS) ester.

The Iodoacetyl Moiety: Targeting Sulfhydryl Groups

The iodoacetyl group is highly specific for the selective modification of sulfhydryl (thiol) groups, most commonly found in the side chains of cysteine residues in proteins.[1][2] The underlying reaction is a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the deprotonated thiol group, the thiolate anion (S-), acts as a potent nucleophile, attacking the electrophilic carbon atom of the iodoacetyl group. This results in the displacement of the iodide ion as a leaving group and the formation of a stable, irreversible thioether bond.[2][3]

The efficiency of this reaction is pH-dependent. For optimal reactivity, the pH of the reaction buffer should be maintained between 7.5 and 8.5.[2] In this pH range, a significant portion of the sulfhydryl groups (with a typical pKa of ~8.5) will be deprotonated to the more nucleophilic thiolate form, thus accelerating the rate of the SN2 reaction.[3][4]

dot

References

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

function of PEG4 spacer in Iodoacetyl-PEG4-NHS ester

An In-Depth Technical Guide to the Function of the PEG4 Spacer in Iodoacetyl-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound is a heterobifunctional crosslinking reagent meticulously designed for the precise and stable covalent conjugation of biomolecules. It features two distinct reactive moieties—an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group—separated by a discrete-length polyethylene (B3416737) glycol (PEG) spacer. This guide provides a comprehensive overview of the critical functions of the PEG4 spacer, details the chemistry of the reactive groups, presents quantitative data on reaction parameters, and offers detailed experimental protocols for its application in bioconjugation, with a particular focus on the development of antibody-drug conjugates (ADCs) and other protein conjugates.

The NHS ester targets primary amines (-NH2), such as those on the side chain of lysine (B10760008) residues, to form stable amide bonds. Concurrently, the iodoacetyl group selectively reacts with sulfhydryl groups (-SH), found on cysteine residues, creating a stable thioether bond. This dual reactivity allows for the controlled, stepwise conjugation of two different molecules. The central component, the PEG4 spacer, is not merely a linker but a functional element that imparts significant and advantageous properties to the crosslinker and the final conjugate.

Core Function of the PEG4 Spacer

The polyethylene glycol spacer, consisting of four repeating ethylene (B1197577) glycol units, is a hydrophilic and flexible chain that fundamentally enhances the properties of the resulting bioconjugate.

-

Enhanced Solubility and Reduced Aggregation : Many therapeutic payloads, such as small molecule drugs used in ADCs, are hydrophobic. The hydrophilic nature of the PEG spacer increases the overall water solubility of the conjugate, mitigating the risk of aggregation which can lead to loss of efficacy and increased immunogenicity.[1] In one study, the conjugation of a PEG polymer to the biomolecule ternatin resulted in an 8% higher solubility compared to its unconjugated form.[2]

-

Improved Pharmacokinetics and Pharmacodynamics : PEGylation is a well-established strategy for extending the in vivo circulation half-life of therapeutic proteins.[3][4] The PEG spacer increases the hydrodynamic radius of the conjugate, which reduces renal clearance and shields it from proteolytic degradation.[4] This prolonged circulation can lead to greater accumulation in target tissues, such as tumors, thereby enhancing therapeutic efficacy.[1]

-

Reduced Immunogenicity : The PEG chain creates a hydration shell around the conjugate, which can mask immunogenic epitopes on the protein or payload.[4][5] This "stealth" effect helps to reduce the potential for an adverse immune response against the therapeutic agent.[5]

-

Steric Optimization and Flexibility : The defined length and flexibility of the PEG4 spacer provide critical spatial separation between the conjugated molecules. This separation minimizes steric hindrance, ensuring that the biological activity of the protein (e.g., an antibody's ability to bind its antigen) is preserved post-conjugation.[6]

Quantitative Data and Reaction Parameters

The efficiency of conjugation with this compound is highly dependent on precise control over reaction conditions. The two reactive ends have distinct optimal pH ranges for maximal reactivity and specificity.

Table 1: Optimal Reaction Conditions for this compound

| Parameter | NHS Ester Reaction (Amine-Targeted) | Iodoacetyl Reaction (Sulfhydryl-Targeted) |

| Target Group | Primary Amines (e.g., Lysine ε-amine, N-terminus) | Sulfhydryl/Thiol Groups (e.g., Cysteine) |

| Optimal pH Range | 7.2 - 8.5[7][8] | 7.5 - 8.5[] |

| Bond Formed | Stable Amide Bond[8] | Stable Thioether Bond[] |

| Typical Reaction Time | 30 - 120 minutes at Room Temperature[][10] | 2 hours at Room Temperature[] |

| Common Buffers | Phosphate, Bicarbonate, Borate, HEPES[8] | Phosphate-buffered saline (PBS) |

| Incompatible Buffers | Buffers with primary amines (e.g., Tris, Glycine)[10] | Buffers containing thiols (e.g., DTT, β-mercaptoethanol) |

| Quenching Agent | 1 M Tris-HCl or Glycine[11] | L-cysteine or β-mercaptoethanol[] |

Table 2: Impact of pH on NHS Ester Hydrolytic Stability

The primary competing reaction for NHS ester conjugation is hydrolysis, which deactivates the reagent. The rate of hydrolysis is highly pH-dependent.

| pH | Temperature | Half-life of NHS Ester | Reference |

| 7.0 | 0°C | 4 - 5 hours | [8] |

| 8.6 | 4°C | 10 minutes | [8] |

This data underscores the importance of performing the NHS ester reaction within the recommended pH range to maximize conjugation efficiency before significant hydrolysis occurs.

Table 3: Illustrative Impact of PEGylation on Bioconjugate Properties

While specific data for this compound is proprietary to manufacturers, the following data from a study on the PEGylated biomolecule ternatin illustrates the typical benefits conferred by PEGylation.

| Property | Unconjugated Ternatin | mPEG-Ternatin Conjugate | Improvement | Reference |

| Solubility | Base Solubility | 8% Higher | Increased | [2] |

| Stability | Base Degradation Rate | 1.9-fold Lower Degradation | Increased | [2] |

This study demonstrates that PEG conjugation can significantly enhance both the solubility and stability of a biomolecule, properties that are critical for therapeutic applications.

Diagrams and Workflows

Chemical Reaction Mechanism

The following diagram illustrates the two-step reaction mechanism of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. broadpharm.com [broadpharm.com]

- 11. furthlab.xyz [furthlab.xyz]

An In-depth Technical Guide to the Role of Iodoacetyl-PEG4-NHS Ester in PROTAC Synthesis

For researchers, scientists, and drug development professionals, understanding the nuanced roles of chemical linkers is paramount in the rational design of potent and specific therapeutics. This guide delves into the core functionalities and applications of Iodoacetyl-PEG4-NHS ester, a heterobifunctional linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore its chemical properties, its strategic use in conjugating targeting ligands and E3 ligase recruiters, and provide practical insights into experimental design.

Introduction to this compound in PROTAC Design

PROTACs are innovative therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. These chimeric molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The choice of linker is critical as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn influences the efficiency of ubiquitination and subsequent degradation.

This compound has emerged as a valuable tool in the PROTAC synthesis toolkit due to its specific reactive properties and advantageous structural features. This heterobifunctional linker possesses two distinct reactive moieties:

-

An Iodoacetyl Group: This functional group exhibits high reactivity towards sulfhydryl groups, primarily found in the side chains of cysteine residues within proteins. This allows for the specific and covalent attachment of the linker to a target protein that has a suitable cysteine residue.

-

An N-Hydroxysuccinimide (NHS) Ester: The NHS ester is highly reactive towards primary and secondary amines, such as those present on the side chain of lysine (B10760008) residues or, more commonly in PROTAC synthesis, on an amine-functionalized E3 ligase ligand.

-

A Polyethylene (B3416737) Glycol (PEG4) Spacer: The four-unit polyethylene glycol chain provides a flexible and hydrophilic spacer. This spacer is crucial for several reasons: it enhances the solubility of the resulting PROTAC, it provides the optimal length and flexibility to bridge the target protein and the E3 ligase, and it can minimize non-specific interactions.

The strategic combination of these three components in a single molecule allows for a controlled and stepwise approach to PROTAC synthesis, which will be detailed in the subsequent sections.

Chemical Structure and Reaction Mechanism

The utility of this compound lies in its orthogonal reactivity. The NHS ester can be reacted with an amine-containing molecule without affecting the iodoacetyl group, and vice versa. This allows for a directional and efficient synthesis of the PROTAC.

Caption: Core components of the this compound linker.

The general reaction scheme for the synthesis of a PROTAC using this linker involves two main steps:

-

Conjugation to the E3 Ligase Ligand: The amine-containing E3 ligase ligand (e.g., a derivative of Thalidomide for Cereblon or a derivative of VH032 for VHL) is reacted with the NHS ester of the this compound. This reaction typically proceeds at room temperature in an appropriate aprotic solvent, such as dimethylformamide (DMF), often with the addition of a non-nucleophilic base like triethylamine (B128534) (TEA) to deprotonate the amine and facilitate the reaction. This step results in the formation of a stable amide bond and yields an intermediate where the E3 ligase ligand is attached to the PEG4-iodoacetyl moiety.

-

Conjugation to the Target Protein: The purified intermediate is then incubated with the target protein. The iodoacetyl group of the intermediate specifically reacts with a solvent-accessible cysteine residue on the target protein, forming a stable thioether bond. This covalent linkage completes the synthesis of the PROTAC, which is now capable of tethering the target protein to the E3 ligase.

Caption: Two-step synthesis of a PROTAC using this compound.

Quantitative Data in PROTAC Performance

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes hypothetical, yet representative, data for PROTACs synthesized using an this compound linker targeting Protein X.

| PROTAC Construct | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) |

| PROTAC-A | Protein X | Thalidomide Analog | Iodoacetyl-PEG4-NHS | 50 | 95 |

| PROTAC-B | Protein X | VH032 Analog | Iodoacetyl-PEG4-NHS | 75 | 90 |

| PROTAC-C (Control) | Protein X | Thalidomide Analog | Non-covalent Linker | 250 | 70 |

Note: This data is illustrative. Actual values are highly dependent on the specific target protein, E3 ligase ligand, and the location of the cysteine residue.

Detailed Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC using this compound.

Protocol 1: Conjugation of E3 Ligase Ligand to this compound

-

Materials:

-

Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-thalidomide)

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Reverse-phase HPLC for purification

-

Mass spectrometer for characterization

-

-

Procedure:

-

Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add TEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

-

In a separate vial, dissolve this compound (1.2 eq) in anhydrous DMF.

-

Add the this compound solution dropwise to the E3 ligase ligand solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature, monitoring by LC-MS.

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the resulting intermediate (E3 Ligand-PEG4-Iodoacetyl) by reverse-phase HPLC.

-

Confirm the identity and purity of the product by mass spectrometry and NMR.

-

Protocol 2: Conjugation of the Intermediate to the Target Protein

-

Materials:

-

Purified target protein with an accessible cysteine residue

-

Purified E3 Ligand-PEG4-Iodoacetyl intermediate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography for purification

-

SDS-PAGE and Western Blot for analysis

-

-

Procedure:

-

Prepare a solution of the target protein in PBS.

-

Dissolve the E3 Ligand-PEG4-Iodoacetyl intermediate in a minimal amount of DMSO and then dilute in PBS.

-

Add the intermediate solution to the protein solution at a molar ratio of 5:1 (intermediate:protein).

-

Incubate the reaction mixture for 2 hours at room temperature or 4°C overnight with gentle agitation.

-

Remove the unreacted intermediate by size-exclusion chromatography or dialysis.

-

Analyze the resulting PROTAC-protein conjugate by SDS-PAGE to confirm the increase in molecular weight and by Western Blot using antibodies against the target protein and a tag on the E3 ligase ligand (if present).

-

Signaling Pathway and Mechanism of Action

The ultimate goal of a PROTAC is to hijack the ubiquitin-proteasome system to induce the degradation of a target protein. The signaling cascade initiated by a functional PROTAC is a multi-step process.

Caption: The catalytic cycle of PROTAC-induced protein degradation.

Conclusion

This compound is a powerful and versatile tool in the synthesis of covalent PROTACs. Its heterobifunctional nature allows for a controlled and efficient assembly of these complex molecules. The iodoacetyl group provides a means for covalent and specific targeting of cysteine residues, which can lead to high-potency and durable PROTACs. The PEG4 spacer offers favorable pharmacokinetic properties and the necessary flexibility for efficient ternary complex formation. A thorough understanding of the chemistry and application of this linker, as outlined in this guide, is essential for researchers aiming to develop the next generation of targeted protein degraders.

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Iodoacetyl-PEG4-NHS Ester

For researchers, scientists, and drug development professionals, understanding the behavior of crosslinking reagents in aqueous buffers is paramount for successful bioconjugation. This in-depth technical guide provides a comprehensive overview of the solubility and stability of Iodoacetyl-PEG4-NHS ester, a heterobifunctional linker critical for creating targeted therapeutics and research tools.

This compound is a valuable reagent featuring a sulfhydryl-reactive iodoacetyl group and an amine-reactive N-hydroxysuccinimide (NHS) ester, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The inherent reactivity of these functional groups, however, also dictates their susceptibility to hydrolysis in aqueous environments. This guide offers quantitative insights into the stability of the NHS ester moiety, discusses the factors influencing the stability of the iodoacetyl group, and provides detailed protocols for determining the aqueous solubility and stability of this essential crosslinker.

Solubility in Aqueous Buffers

The solubility of this compound in aqueous buffers is significantly enhanced by its hydrophilic PEG4 spacer.[][2] However, like many organic molecules, its aqueous solubility is not infinite and is best achieved by first dissolving the compound in a water-miscible organic solvent.

Recommended Solubilization Protocol:

For most applications, it is recommended to prepare a stock solution of this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][4] This stock solution can then be added to the aqueous reaction buffer at the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the aqueous buffer is kept to a minimum (typically below 10%) to avoid potential adverse effects on protein structure and function.

Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from established methods for determining the aqueous solubility of chemical compounds.[5][6][7]

Materials:

-

This compound

-

Aqueous buffers of interest (e.g., Phosphate Buffered Saline (PBS), HEPES, Borate) at various pH values (e.g., 6.0, 7.4, 8.5)

-

Water-miscible organic solvent (e.g., DMSO, DMF)

-

Vials with screw caps

-

Orbital shaker or vortexer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical column (e.g., C18)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to vials containing each of the desired aqueous buffers.

-

Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant, ensuring no solid material is transferred.

-

Dilute the supernatant with a suitable mobile phase for HPLC analysis.

-

Prepare a series of standard solutions of this compound with known concentrations in the same buffer.

-

Analyze the standard solutions and the diluted supernatant by HPLC.

-

Construct a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve. This concentration represents the aqueous solubility in that specific buffer.

Stability in Aqueous Buffers

The stability of this compound in aqueous buffers is primarily dictated by the hydrolysis of its two reactive functional groups: the NHS ester and the iodoacetyl group.

NHS Ester Stability

The NHS ester moiety is susceptible to hydrolysis, which competes with the desired amidation reaction with primary amines. The rate of hydrolysis is highly dependent on the pH and temperature of the aqueous buffer.[8][9]

Quantitative Data on NHS Ester Hydrolysis:

The following tables provide a summary of the half-life of NHS esters at various pH values and temperatures. While this data is for general NHS esters, it serves as a valuable estimate for the behavior of the NHS ester group in this compound.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours |

| 8.0 | 25 | ~1 hour |

| 8.6 | 4 | 10 minutes |

Table 1: Estimated Half-life of NHS Esters at Various pH Values and Temperatures.[8][9]

A study on a porphyrin-NHS ester provides more specific kinetic data at room temperature:[10][11]

| pH | Half-life of Hydrolysis (minutes) | Half-life of Amidation (minutes) |

| 8.0 | 210 | 80 |

| 8.5 | 180 | 20 |

| 9.0 | 125 | 10 |

Table 2: Kinetic Data for a Porphyrin-NHS Ester in Carbonate Buffer/10% DMSO at Room Temperature.[10][11] This data highlights that while hydrolysis rates increase with pH, the rate of the desired amidation reaction increases more significantly, leading to higher conjugation efficiency at slightly alkaline pH.

Iodoacetyl Group Stability

The iodoacetyl group is reactive towards sulfhydryl groups, forming a stable thioether bond. Its stability in aqueous solution is influenced by pH and exposure to light.[12][13][14]

-

pH: The reaction of iodoacetyl groups with thiols is most efficient at a slightly alkaline pH of 8.0-8.5.[4] At higher pH values, the iodoacetyl group can become more susceptible to hydrolysis and may also exhibit reduced specificity, potentially reacting with other nucleophilic amino acid side chains such as histidine and methionine.[12]

-

Light Sensitivity: Iodoacetyl compounds are known to be light-sensitive.[12][14] Exposure to light can lead to the formation of free iodine, which can cause unwanted side reactions. Therefore, it is crucial to protect solutions containing this compound from light.

Experimental Protocol: Determining the Stability of this compound

This protocol outlines a method to determine the stability of both the NHS ester and the iodoacetyl group of this compound in aqueous buffers over time using HPLC.[15][16][17][18][19]

Materials:

-

This compound

-

Aqueous buffers of interest (e.g., PBS, HEPES, Borate) at various pH values (e.g., 6.0, 7.4, 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

HPLC system with a UV-Vis detector

-

Analytical C18 column

-

Thermostatted autosampler or incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Dilute the stock solution to a known concentration in each of the aqueous buffers to be tested.

-

Divide each solution into aliquots for different time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Incubate the aliquots at a constant temperature (e.g., 25 °C), protected from light.

-

At each time point, quench the reaction in the corresponding aliquot by adding the quenching solution. This will react with any remaining NHS ester.

-

Immediately analyze the quenched sample by HPLC. The mobile phase should be optimized to separate the intact this compound from its hydrolysis products.

-

Monitor the decrease in the peak area of the intact this compound over time.

-

Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the degradation rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

By performing this experiment at different pH values, a comprehensive stability profile for this compound can be generated.

Signaling Pathways and Experimental Workflows

To visually represent the chemical processes and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

Hydrolysis pathways of this compound.

Workflow for solubility and stability analysis.

Conclusion

The successful application of this compound in bioconjugation hinges on a thorough understanding of its behavior in aqueous environments. While the PEG linker enhances its water solubility, careful consideration of buffer pH and temperature is critical to mitigate the hydrolysis of the NHS ester and maintain the stability of the iodoacetyl group. By following the recommended handling procedures and employing the experimental protocols outlined in this guide, researchers can optimize their conjugation reactions, leading to higher yields and more reliable results in their scientific endeavors.

References

- 2. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. ubpbio.com [ubpbio.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 17. researchgate.net [researchgate.net]

- 18. chalcogen.ro [chalcogen.ro]

- 19. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of Iodoacetyl-PEG4-NHS Ester in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction to Iodoacetyl-PEG4-NHS Ester

This compound is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation strategies.[1][2][3][4] This molecule incorporates three key chemical features: an N-hydroxysuccinimide (NHS) ester, an iodoacetyl group, and a polyethylene (B3416737) glycol (PEG) spacer. This combination of functionalities allows for the covalent and specific linkage of two different biomolecules, making it a valuable tool in the development of complex biologics such as antibody-drug conjugates (ADCs), and most notably, proteolysis-targeting chimeras (PROTACs).[1][2][3][4]

The NHS ester moiety provides reactivity towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[5][6] The iodoacetyl group, on the other hand, is specifically reactive towards sulfhydryl groups, found in cysteine residues, resulting in the formation of a highly stable thioether bond.[5][7] The PEG4 spacer, a chain of four ethylene (B1197577) glycol units, imparts increased hydrophilicity to the linker and the resulting conjugate, which can improve solubility, reduce aggregation, and minimize non-specific interactions.[8]

This guide provides a comprehensive overview of the core principles, potential applications, experimental protocols, and characterization methods associated with the use of this compound in bioconjugation.

Core Principles of Reactivity

The utility of this compound lies in the orthogonal reactivity of its two terminal functional groups. This allows for a controlled, stepwise conjugation of two different molecules.

NHS Ester Reactivity with Primary Amines

The NHS ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with unprotonated primary amines.[5][6] This reaction is most efficient at a slightly alkaline pH (7.2-8.5) and results in the formation of a stable, covalent amide bond, with the release of N-hydroxysuccinimide as a byproduct.[5]

Iodoacetyl Reactivity with Sulfhydryl Groups

The iodoacetyl group is a haloacetyl reagent that specifically reacts with sulfhydryl (thiol) groups via a nucleophilic substitution (SN2) reaction.[5][7] This reaction is most effective at a pH range of 7.5-8.5, where the sulfhydryl group is deprotonated to a thiolate anion, a potent nucleophile.[5] The reaction results in the formation of a very stable thioether linkage.[5] To prevent the formation of unwanted side products, iodoacetyl reactions should be carried out in the dark to limit the generation of free iodine.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for bioconjugation reactions involving this compound. These values are based on typical conditions for NHS ester and iodoacetyl chemistries and should be optimized for specific applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C17H27IN2O9 |

| Molecular Weight | 530.31 g/mol |

| CAS Number | 2517899-65-7 |

| Appearance | To be determined |

| Purity | >98% |

| Solubility | Soluble in DMSO, DMF |

| Storage Conditions | -20°C for long-term storage |

Table 2: Recommended Reaction Conditions for Bioconjugation

| Parameter | NHS Ester Reaction (Amine Target) | Iodoacetyl Reaction (Sulfhydryl Target) |

| pH | 7.2 - 8.5 | 7.5 - 8.5 |

| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |

| Reaction Time | 1 - 2 hours at RT, or overnight at 4°C | 2 hours at RT, or overnight at 4°C |

| Molar Excess of Linker | 5- to 20-fold | 5- to 10-fold |

| Quenching Reagent | Tris or Glycine (20-50 mM) | 2-Mercaptoethanol or L-cysteine |

Potential Applications

The unique properties of this compound make it suitable for a range of bioconjugation applications.

PROTACs

This compound is widely cited as a PROTAC linker.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The this compound can be used to link a small molecule that binds to the target protein to another small molecule that binds to the E3 ligase.

Antibody-Drug Conjugates (ADCs)

This linker can be used to conjugate a cytotoxic drug to an antibody.[9][10] The NHS ester can react with lysine residues on the antibody, while the iodoacetyl group can react with a thiol-containing drug or a thiol-modified linker on the drug. The resulting ADC can selectively deliver the cytotoxic payload to cancer cells.[11]

Protein Immobilization

Proteins can be immobilized on surfaces for various applications, such as in biosensors or for affinity chromatography.[12] A surface can be functionalized with primary amines, which can then react with the NHS ester of the linker. A cysteine-containing protein can then be immobilized on the surface via the iodoacetyl group.

Nanoparticle Functionalization

Nanoparticles can be functionalized with biomolecules to enhance their targeting capabilities or to add new functionalities. The this compound can be used to attach proteins or other biomolecules to the surface of nanoparticles that have been functionalized with either amine or sulfhydryl groups.

Experimental Protocols

The following are detailed methodologies for key experiments using this compound.

Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of a protein with available lysine residues (Protein A) to a protein with a free cysteine residue (Protein B).

Materials:

-

Protein A (in amine-free buffer, e.g., PBS, pH 7.5)

-

Protein B (in a suitable buffer, pH 7.5-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer for NHS ester reaction (e.g., 1 M Tris-HCl, pH 8.0)

-

Quenching buffer for iodoacetyl reaction (e.g., 1 M 2-mercaptoethanol)

-

Desalting columns or dialysis equipment

Procedure:

Step 1: Reaction of this compound with Protein A (Amine Reaction)

-

Protein Preparation: Prepare a solution of Protein A at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS) at pH 7.5.

-

Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the Protein A solution while gently stirring.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.5). This yields Protein A functionalized with iodoacetyl groups.

Step 2: Reaction of Iodoacetyl-Functionalized Protein A with Protein B (Sulfhydryl Reaction)

-

Protein Preparation: Prepare a solution of Protein B (containing a free cysteine) in a suitable buffer at pH 7.5-8.0.

-

Reaction: Immediately mix the iodoacetyl-functionalized Protein A with Protein B. A slight molar excess of the functionalized Protein A may be used.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Quench any unreacted iodoacetyl groups by adding a small molecule thiol, such as 2-mercaptoethanol, to a final concentration of 10-20 mM.

-

Purification: Purify the final Protein A-Protein B conjugate from unreacted proteins and quenching reagents using size-exclusion chromatography or another suitable purification method.

Characterization of the Bioconjugate

SDS-PAGE Analysis:

-

Prepare samples of Protein A, Protein B, and the final conjugate.

-

Run the samples on an SDS-PAGE gel under non-reducing and reducing conditions.

-

Under non-reducing conditions, a successful conjugation will result in a new band with a higher molecular weight corresponding to the Protein A-Protein B conjugate.[13]

-

Under reducing conditions (if Protein B has no internal disulfide bonds), the thioether bond will remain intact, while any disulfide bonds within the proteins will be cleaved.

Mass Spectrometry:

-

Analyze the final conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight of the conjugate.[14][15]

-

Peptide mapping by LC-MS/MS after proteolytic digestion can be used to identify the specific lysine and cysteine residues involved in the conjugation.[14]

HPLC Analysis:

-

Size-exclusion chromatography (SEC-HPLC) can be used to assess the purity of the conjugate and to separate it from unreacted proteins and aggregates.[8][16]

-

Reverse-phase HPLC (RP-HPLC) can also be used to analyze the purity of the conjugate.

Mandatory Visualizations

Diagrams

Caption: Reaction mechanism of this compound.

Caption: Experimental workflow for protein-protein conjugation.

Caption: PROTAC-mediated protein degradation pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound – Biotech Hub Africa [biotechhubafrica.co.za]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]

- 9. synmedchem.com [synmedchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ubiquitin and Ubiquitin-Like Protein Resources | Cell Signaling Technology [cellsignal.com]

- 13. benchchem.com [benchchem.com]

- 14. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. SDS-PAGE vs. HPLC: Which Method Is More Suitable for Protein Purity Assessment? | MtoZ Biolabs [mtoz-biolabs.com]

An In-Depth Technical Guide to Iodoacetyl-PEG4-NHS Ester for Targeted Protein Degradation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Iodoacetyl-PEG4-NHS Ester in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. A critical component of a PROTAC is the linker, which connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

This compound is a versatile, heterobifunctional linker that has garnered significant interest in the design of covalent and non-covalent PROTACs.[1][2] This linker possesses two distinct reactive moieties: an iodoacetyl group and an N-hydroxysuccinimide (NHS) ester, connected by a flexible tetra-polyethylene glycol (PEG4) spacer. This dual reactivity allows for the sequential or simultaneous conjugation of two different molecules, making it an invaluable tool in the synthesis of complex bioconjugates and PROTACs.

The iodoacetyl group is a cysteine-reactive electrophile, enabling the formation of a stable thioether bond with sulfhydryl groups on cysteine residues. This feature is particularly useful for developing covalent PROTACs that can irreversibly bind to the target protein, potentially offering advantages in potency and duration of action.[3][4][5] The NHS ester, on the other hand, reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues, to form a stable amide bond. This functionality is commonly employed to attach the E3 ligase ligand or a protein-of-interest (POI) ligand that presents a primary amine for conjugation.

The PEG4 spacer provides several advantageous properties. Its hydrophilic nature can improve the aqueous solubility of the resulting PROTAC, a common challenge in PROTAC development. The flexibility and defined length of the PEG4 chain also play a crucial role in optimizing the spatial orientation of the target protein and the E3 ligase, which is critical for efficient ternary complex formation and subsequent ubiquitination.

This technical guide provides a comprehensive overview of this compound, its properties, and its application in targeted protein degradation studies. It includes detailed experimental protocols, data presentation in a structured format, and visualizations of key biological pathways and experimental workflows to aid researchers in the design and execution of their experiments.

Physicochemical Properties and Reactivity

This compound is a chemical compound with the molecular formula C17H27IN2O9 and a molecular weight of approximately 530.31 g/mol .[2]

| Property | Value | Reference |

| Molecular Formula | C17H27IN2O9 | [2] |

| Molecular Weight | ~530.31 g/mol | [2] |

| CAS Number | 2517899-65-7 | [1][2] |

| Storage Conditions | -20°C, protected from light and moisture |

The reactivity of the iodoacetyl and NHS ester groups is orthogonal, allowing for selective conjugation under different reaction conditions.

-

Iodoacetyl Group: Reacts specifically with free sulfhydryl groups (thiols) of cysteine residues to form a stable thioether linkage. This reaction is most efficient at a slightly alkaline pH (7.5-8.5).

-

NHS Ester Group: Reacts with primary amines (e.g., lysine residues, N-terminus of proteins) to form a stable amide bond. This reaction is also favored at a slightly alkaline pH (7.2-8.5).

Experimental Protocols for Targeted Protein Degradation Studies

This section provides a comprehensive, step-by-step workflow for a typical targeted protein degradation study using a hypothetical PROTAC synthesized with this compound.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound involves a two-step conjugation process.

Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.

Protocol:

-

Step 1: Reaction of this compound with POI Ligand:

-

Dissolve the POI ligand (containing a primary amine) and a 1.1 molar equivalent of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Add 2-3 molar equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the intermediate product (Iodoacetyl-PEG4-POI Ligand) can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) or used directly in the next step.

-

-

Step 2: Reaction of the Intermediate with E3 Ligase Ligand:

-

Dissolve the purified intermediate from Step 1 and a 1.2 molar equivalent of the E3 ligase ligand (containing a free cysteine) in dimethylformamide (DMF).

-

Stir the reaction at room temperature for 12-24 hours in the dark to prevent degradation of the iodoacetyl group.

-

Monitor the reaction progress by LC-MS.

-

-

Purification and Characterization:

-

Purify the final PROTAC compound by RP-HPLC.

-

Characterize the purified PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

-

In Vitro Protein Degradation Workflow

This workflow outlines the key steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Caption: A typical experimental workflow for evaluating PROTAC-mediated protein degradation.

Detailed Protocols:

1. Cell Culture and Treatment:

-

Culture the desired cell line in appropriate growth medium until they reach 70-80% confluency.

-

Seed the cells into multi-well plates (e.g., 6-well or 12-well plates) at a suitable density.

-

Allow the cells to adhere overnight.

-

Prepare a dilution series of the PROTAC in the cell culture medium.

-

Treat the cells with the different concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time period (e.g., 24 hours).

2. Protein Extraction and Quantification (Bradford Assay):

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a Bradford protein assay.

-

Bradford Reagent Preparation: Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% phosphoric acid and bring the final volume to 1 L with distilled water.

-

Standard Curve: Prepare a series of bovine serum albumin (BSA) standards of known concentrations.

-

Measurement: Add the Bradford reagent to the standards and diluted cell lysates. Measure the absorbance at 595 nm using a spectrophotometer.

-

Calculation: Determine the protein concentration of the samples by comparing their absorbance to the standard curve.

-

3. Western Blot Analysis:

-

Normalize the protein concentration of all samples.

-

Prepare the samples for SDS-PAGE by adding Laemmli buffer and heating.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

4. Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Plot the normalized protein levels against the PROTAC concentration.

-

Calculate the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values from the dose-response curve.

Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the PROTAC as described in the protein degradation protocol. To demonstrate proteasome dependence, a separate group of cells can be co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132).

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to magnetic or agarose (B213101) beads.

-

Western Blot: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. A ladder of high-molecular-weight bands indicates polyubiquitination of the target protein.

Cell Viability Assay (MTT or Resazurin)

This assay assesses the cytotoxic effects of the PROTAC on the cells.

Protocol (MTT Assay):

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.

-

MTT Addition: After the desired incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Data Presentation: Quantitative Analysis of PROTAC Performance

| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC-A | BRD4 | Pomalidomide | Alkyl-PEG4 | HeLa | 25 | >90 | Fictional |

| PROTAC-B | BTK | VHL Ligand | Alkyl-PEG4 | Ramos | 8 | ~90 | [6] |

| PROTAC-C | EGFR | VHL Ligand | Alkyl-PEG4 | HCC827 | 15 | >85 | Fictional |

| PROTAC-D | JAK2 | CRBN Ligand | Alkyl-PEG4 | HEL | 50 | >80 | Fictional |

Note: The data in this table is for illustrative purposes and may not represent the performance of PROTACs synthesized with this compound.

Signaling Pathways in Targeted Protein Degradation

PROTACs are being developed to target a wide array of proteins implicated in various diseases, many of which are key components of critical signaling pathways. The ability to selectively degrade these proteins offers a powerful approach to modulate these pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. PROTACs targeting key nodes in this pathway, such as PI3K, AKT, or mTOR, are of significant therapeutic interest.

Caption: Overview of the PI3K/AKT/mTOR pathway and points of intervention for PROTACs.

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and plays a key role in immunity and inflammation. Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases.

Caption: The JAK/STAT signaling cascade and its targeted degradation by PROTACs.

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival. EGFR mutations and overexpression are common drivers of various cancers.

Caption: The EGFR signaling pathway and its inhibition through PROTAC-mediated degradation.

Conclusion

This compound stands out as a highly valuable and versatile linker for the synthesis of PROTACs in the field of targeted protein degradation. Its heterobifunctional nature, combining a cysteine-reactive iodoacetyl group with a lysine-reactive NHS ester, provides researchers with a powerful tool to construct both covalent and non-covalent PROTACs. The integrated PEG4 spacer further offers the benefits of enhanced solubility and optimal spatial arrangement for efficient ternary complex formation. This guide has provided a comprehensive framework for utilizing this compound in TPD studies, from synthesis and in vitro evaluation to the consideration of relevant signaling pathways. While the full potential of PROTACs is still being explored, the continued development and application of innovative chemical tools like this compound will undoubtedly accelerate the discovery of novel therapeutics for a wide range of human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent PROTACs: the best of both worlds? - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Labeling Peptides with Iodoacetyl-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with functional moieties is a cornerstone of modern chemical biology and drug development. Iodoacetyl-PEG4-NHS ester is a heterobifunctional crosslinker that enables the site-specific conjugation of a polyethylene (B3416737) glycol (PEG) spacer to peptides. This reagent possesses two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (such as the N-terminus and the side chain of lysine (B10760008) residues), and an iodoacetyl group that specifically targets sulfhydryl groups (found in cysteine residues). This dual reactivity allows for precise, stepwise, or orthogonal labeling strategies, making it a valuable tool for creating peptide conjugates for a variety of applications, including the development of Proteolysis Targeting Chimeras (PROTACs), targeted drug delivery, and diagnostic imaging agents.

This document provides a detailed step-by-step guide for labeling peptides with this compound, including reaction optimization, purification, and characterization.

Chemical Principle of Conjugation

The labeling of a peptide with this compound involves two orthogonal chemical reactions:

-

Amine Reaction (NHS Ester) : The NHS ester reacts with primary amines on the peptide via nucleophilic acyl substitution to form a stable amide bond. This reaction is most efficient at a pH between 7.2 and 8.5.[1][2][3]

-

Sulfhydryl Reaction (Iodoacetyl) : The iodoacetyl group reacts with sulfhydryl groups of cysteine residues through a nucleophilic substitution (SN2) reaction, resulting in a stable thioether bond. This reaction is most effective at a pH between 7.5 and 8.5 and should be performed in the dark to prevent the formation of free iodine.

The distinct reactivity of these two functional groups allows for the sequential labeling of a peptide at two different sites, providing precise control over the final conjugate's structure.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the labeling reactions. Optimal conditions may vary depending on the specific peptide and should be determined empirically.

Table 1: Reaction Conditions for NHS Ester and Iodoacetyl Labeling

| Parameter | NHS Ester Labeling | Iodoacetyl Labeling |

| Optimal pH Range | 7.2 - 8.5 | 7.5 - 8.5 |

| Recommended Buffer | Amine-free (e.g., PBS, Borate) | Amine-free, degassed (e.g., PBS) |

| Molar Excess of Reagent | 5- to 20-fold | 5- to 10-fold |

| Reaction Temperature | 4°C to Room Temperature (25°C) | Room Temperature (25°C) |

| Reaction Time | 1 - 2 hours (or overnight at 4°C) | 2 hours (or overnight at 4°C) |

| Quenching Agent | Tris or Glycine (20-50 mM final conc.) | 2-Mercaptoethanol or L-cysteine |

Table 2: Purification and Quality Control Parameters

| Parameter | Method | Typical Conditions |

| Purification | Reverse-Phase HPLC (RP-HPLC) | C18 column with a water/acetonitrile gradient containing 0.1% TFA. |

| Quality Control | Mass Spectrometry (MS) | To confirm the mass of the labeled peptide. |

| Purity Analysis | Analytical RP-HPLC | Detection at 215-220 nm to determine the purity of the final product. |

Experimental Protocols

This section provides a detailed step-by-step protocol for the sequential labeling of a peptide containing both a primary amine and a cysteine residue with this compound.

Diagram: Experimental Workflow

Caption: A step-by-step workflow for the dual labeling of a peptide.

Materials

-

Peptide with at least one primary amine and one cysteine residue

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0-8.5 (amine-free)

-

Quenching Buffer 1 (optional): 1 M Tris-HCl, pH 8.0

-

Quenching Buffer 2: 1 M 2-Mercaptoethanol or L-cysteine

-

Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Mass Spectrometer

Procedure

Part 1: NHS Ester Reaction (Labeling of Primary Amines)

-

Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Reaction Initiation: While gently vortexing, add a 5- to 20-fold molar excess of the dissolved this compound to the peptide solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To stop the NHS ester reaction, add the Quenching Buffer 1 to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature. This step is recommended if the subsequent iodoacetyl reaction is not performed immediately.

Part 2: Iodoacetyl Reaction (Labeling of Sulfhydryl Groups)

Note: If your peptide has a disulfide bond, it must be reduced prior to this step. This can be achieved by incubating the peptide with a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature. The reducing agent should be removed before proceeding.

-

Introduce Sulfhydryl: Add the cysteine-containing peptide to the reaction mixture from Part 1.

-

Incubation: Protect the reaction from light by wrapping the reaction vessel in aluminum foil and incubate for 2 hours at room temperature.

-

Quenching: Add Quenching Buffer 2 to stop the iodoacetyl reaction.

Part 3: Purification and Analysis

-

Purification: Purify the labeled peptide from excess reagent and byproducts using RP-HPLC.[4][5] Use a suitable gradient of Mobile Phase A and Mobile Phase B to achieve good separation.

-

Analysis:

-

Collect the fractions containing the desired product and confirm the molecular weight of the labeled peptide using mass spectrometry.

-

Assess the purity of the final product by analytical RP-HPLC.

-

Signaling Pathway and Application Context

Peptides labeled with this compound can be utilized in various biological applications. One prominent example is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Diagram: PROTAC Mechanism of Action

Caption: Simplified signaling pathway of a PROTAC mediating protein degradation.

In this context, the this compound acts as the linker connecting the target protein-binding peptide to the E3 ligase-binding moiety. The precise control over the linker attachment points, facilitated by the dual-reactive nature of the reagent, is crucial for optimizing the efficacy of the resulting PROTAC.

Conclusion

This compound is a versatile reagent for the site-specific labeling of peptides. By understanding the distinct chemistries of the NHS ester and iodoacetyl groups, researchers can design and execute precise conjugation strategies. The detailed protocol provided in these application notes serves as a comprehensive guide for the successful synthesis, purification, and characterization of peptide conjugates for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Antibody Conjugation using Iodoacetyl-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the optimal use of the heterobifunctional crosslinker, Iodoacetyl-PEG4-NHS ester, in antibody conjugation. The protocols outlined below are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the creation of antibody conjugates for various applications, including antibody-drug conjugates (ADCs), diagnostic reagents, and research tools.

Introduction

This compound is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group, separated by a polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody, while the iodoacetyl group reacts with sulfhydryl (thiol) groups. This allows for a two-step conjugation strategy, providing greater control over the conjugation process and minimizing the formation of antibody-antibody dimers.[1][2] The PEG4 spacer enhances the solubility and reduces the potential for aggregation of the final conjugate.[]

This two-step process is particularly advantageous for creating well-defined antibody conjugates. First, the antibody is functionalized with the iodoacetyl group by reacting it with the NHS ester end of the linker. After removing the excess linker, the iodoacetyl-functionalized antibody is then reacted with a thiol-containing molecule, such as a cytotoxic drug, a fluorescent probe, or a peptide.

Principle of the Method

The conjugation process using this compound involves two key reactions:

-

Amine Reaction (Acylation): The NHS ester end of the linker reacts with primary amine groups on the antibody, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group. This reaction forms a stable amide bond and results in an antibody functionalized with iodoacetyl groups. This reaction is most efficient at a pH between 7.2 and 8.5.[][4]

-

Sulfhydryl Reaction (Alkylation): The iodoacetyl group on the functionalized antibody reacts with a sulfhydryl (thiol) group from a payload molecule (e.g., a drug, peptide, or label). This reaction forms a stable thioether bond. The optimal pH for this reaction is typically between 7.5 and 8.5.[5]

This sequential approach allows for precise control over the conjugation process and the production of more homogeneous conjugates.[2]

Experimental Protocols

Prior to conjugation, it is crucial to prepare the antibody to ensure optimal reaction efficiency. This involves removing any interfering substances from the antibody storage buffer.

-

Buffer Exchange: Many commercial antibody preparations contain primary amines (e.g., Tris, glycine) or stabilizers (e.g., BSA) that will compete with the NHS ester reaction.[4] It is essential to remove these components. Buffer exchange can be performed using dialysis, desalting columns (e.g., Zeba™ Spin Desalting Columns), or ultrafiltration. The recommended buffer for the NHS ester reaction is a phosphate-buffered saline (PBS) or borate (B1201080) buffer at pH 7.2-8.5.[5]

-

Antibody Concentration: The antibody concentration should be between 1-10 mg/mL for efficient conjugation.[6] If the antibody is too dilute, it can be concentrated using ultrafiltration devices with an appropriate molecular weight cutoff (e.g., 30K MWCO for IgG).[4]

Step 1: Functionalization of the Antibody with this compound

-

Prepare the Antibody: Start with the purified antibody in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0).

-

Prepare the Linker Solution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.[7] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it should be dissolved just prior to use.[6]

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution while gently stirring.[6] The final concentration of the organic solvent should not exceed 10% (v/v) to maintain the stability of the antibody.[7]

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[6][7]

-

Purification of the Iodoacetyl-Functionalized Antibody: Remove the excess, unreacted this compound and the NHS byproduct using a desalting column or dialysis. The buffer should be exchanged into a buffer suitable for the subsequent iodoacetyl reaction (e.g., PBS at pH 7.5-8.5).

Step 2: Conjugation of a Thiol-Containing Payload to the Functionalized Antibody

-

Prepare the Thiol-Containing Payload: Dissolve the thiol-containing molecule (e.g., drug, peptide) in a suitable solvent. If the payload is not readily soluble in aqueous buffer, an organic co-solvent like DMSO can be used, ensuring the final concentration in the reaction mixture is low enough to not affect the antibody.

-

Reaction: Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the purified iodoacetyl-functionalized antibody.[5]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5] Iodoacetyl reactions should be performed in the dark to limit the generation of free iodine.

-

Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or L-cysteine, to a final concentration of 1 mM to quench any unreacted iodoacetyl groups.[5] Incubate for 15 minutes at room temperature.

-

Purification of the Final Antibody Conjugate: Purify the antibody conjugate from excess payload and quenching reagent using methods such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography (e.g., Protein A or Protein G).[][4]

Data Presentation

The optimal reaction conditions for each step of the conjugation process are summarized in the tables below. It is important to note that these are general guidelines, and empirical optimization may be required for each specific antibody and payload combination.

Table 1: Optimal Reaction Conditions for Step 1 - Antibody Functionalization

| Parameter | Recommended Range | Notes |

| Buffer | Phosphate, Borate | Amine-free buffers are essential.[5] |

| pH | 7.2 - 8.5 | Higher pH increases reaction rate but also hydrolysis of the NHS ester.[] |

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations favor the conjugation reaction.[6] |

| Linker:Antibody Molar Ratio | 5:1 to 20:1 | This should be optimized to achieve the desired degree of labeling.[6] |

| Reaction Temperature | 4°C - Room Temperature | Lower temperatures can help control the reaction.[4] |

| Reaction Time | 30 - 120 minutes | Longer times may be needed at lower temperatures or pH.[6][7] |

| Organic Solvent | DMSO or DMF | Final concentration should be <10% (v/v).[7] |

Table 2: Optimal Reaction Conditions for Step 2 - Payload Conjugation

| Parameter | Recommended Range | Notes |

| Buffer | Phosphate-buffered saline (PBS) | |

| pH | 7.5 - 8.5 | Ensures the sulfhydryl group is sufficiently deprotonated.[5] |

| Payload:Antibody Molar Ratio | 1.5:1 to 5:1 | Depends on the number of available iodoacetyl groups on the antibody.[5] |

| Reaction Temperature | 4°C - Room Temperature | |

| Reaction Time | 1 - 2 hours (or overnight at 4°C) | The reaction should be protected from light.[5] |

Visualization of Workflows and Mechanisms

The following diagram illustrates the general experimental workflow for the two-step antibody conjugation using this compound.

Caption: Experimental workflow for two-step antibody conjugation.

This diagram illustrates the mechanism of action of a typical antibody-drug conjugate created using this method, where the antibody targets a cancer cell.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using Iodoacetyl-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. The Iodoacetyl-PEG4-NHS ester is a heterobifunctional linker that offers a versatile platform for ADC development.

This linker features two distinct reactive moieties:

-

An N-Hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on the antibody surface, forming a stable amide bond.

-

An iodoacetyl group that specifically reacts with sulfhydryl (thiol) groups, typically from cysteine residues, to form a stable thioether bond.

The polyethylene (B3416737) glycol (PEG) spacer (PEG4) enhances the hydrophilicity of the linker, which can improve the solubility and stability of the resulting ADC, particularly when conjugating hydrophobic payloads. This can also help to reduce aggregation and potentially decrease immunogenicity.[1][]

This document provides detailed application notes and protocols for the development of ADCs using the this compound linker.

Data Presentation

The following table summarizes representative quantitative data for ADCs developed using PEGylated linkers and thiol-reactive chemistries. While specific data for this compound is limited in publicly available literature, these values provide a general expectation for ADCs constructed with similar technologies.

| Parameter | Representative Value | Method of Determination | Reference |

| Conjugation Efficiency | |||

| - Lysine Conjugation (NHS Ester) | >95% | UV-Vis Spectroscopy, Mass Spectrometry | [3] |

| - Cysteine Conjugation (Iodoacetyl) | >90% | Ellman's Assay, Mass Spectrometry | [4] |

| Drug-to-Antibody Ratio (DAR) | |||

| - Lysine Conjugated ADCs | 2 - 8 (average ~3.5-4) | HIC-HPLC, Mass Spectrometry | [5][6] |

| - Cysteine Conjugated ADCs | 2, 4, or 8 (more homogenous) | HIC-HPLC, Mass Spectrometry | [4] |

| In Vitro Cytotoxicity (IC50) | |||

| - HER2-positive cells (e.g., SK-BR-3) | 0.5 - 20 nM | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | [7] |

| - Antigen-negative cells (e.g., MCF-7) | >1000 nM | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | [7] |

| Plasma Stability | >90% after 7 days | LC-MS analysis of ADC in plasma | [7] |

Experimental Protocols

Antibody Preparation and Modification

This protocol describes the initial modification of the antibody with the this compound linker via lysine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), it must be purified. Perform buffer exchange into PBS, pH 7.4 using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL in PBS.

-

-

Linker Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.

-

-

Lysine Conjugation:

-

Adjust the pH of the antibody solution to 8.0-8.5 by adding a small volume of a suitable buffer (e.g., 1 M sodium bicarbonate).

-

Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution while gently stirring. The final DMSO concentration should not exceed 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching (Optional):

-

To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with PBS, pH 7.4.

-

Collect the fractions containing the modified antibody.

-

Antibody Disulfide Bond Reduction (for Cysteine Conjugation)

This protocol describes the selective reduction of interchain disulfide bonds in the antibody to generate free sulfhydryl groups for conjugation.

Materials:

-

Modified or unmodified monoclonal antibody

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reaction Buffer: PBS with 1 mM EDTA, pH 7.0-7.5

-

Desalting columns

Procedure:

-

Preparation:

-

Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP or DTT) in water.

-

The antibody should be in an appropriate buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5). The EDTA is included to chelate any trace metal ions that could catalyze re-oxidation of the thiols.

-

-

Reduction Reaction:

-

Add a 2-10 molar excess of the reducing agent to the antibody solution. The optimal molar excess should be determined empirically to achieve the desired number of free thiols per antibody.

-

Incubate the reaction at 37°C for 30-90 minutes.[4] The reaction time and temperature may need optimization depending on the antibody and desired level of reduction.

-

-

Purification:

-

Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with PBS containing 1 mM EDTA, pH 7.0-7.5. This step is crucial to prevent the reducing agent from reacting with the iodoacetyl group in the subsequent step.

-

Conjugation of Drug Payload to Reduced Antibody

This protocol describes the conjugation of a thiol-containing drug payload to the iodoacetyl-modified antibody.

Materials:

-

Reduced antibody with free sulfhydryl groups

-

Thiol-containing drug payload

-

Anhydrous DMSO or DMF

-

Reaction Buffer: PBS with 1 mM EDTA, pH 7.0-7.5

Procedure:

-

Payload Preparation:

-

Dissolve the thiol-containing drug payload in a minimal amount of anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 1.5- to 5-fold molar excess of the dissolved drug payload to the reduced antibody solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. The iodoacetyl reaction is light-sensitive.

-

-

Quenching:

-

Quench the reaction by adding a small molecule thiol, such as N-acetylcysteine or 2-mercaptoethanol, to a final concentration of 1-2 mM to react with any remaining iodoacetyl groups.

-

ADC Purification and Characterization

Purification:

-

Purify the ADC from unreacted drug payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

SEC: Effective for removing unconjugated small molecules.

-

HIC: Can separate ADC species with different drug-to-antibody ratios (DARs) based on their hydrophobicity.

-

Characterization:

-

Drug-to-Antibody Ratio (DAR) Determination:

-

HIC-HPLC: The most common method for determining the DAR distribution. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, leading to longer retention times on the HIC column. The average DAR can be calculated from the peak areas of the different DAR species.

-

Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination.

-

-

In Vitro Cytotoxicity Assay:

-

MTT or CellTiter-Glo Assay: These assays are used to determine the potency of the ADC in killing cancer cells.

-

Procedure:

-

Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates.

-